4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been reported to exhibit anti-inflammatory properties . They have been shown to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound’s interaction with its targets affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in inflammation due to the decreased production of prostaglandins . This could potentially lead to relief from symptoms associated with inflammatory conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are largely determined by its benzothiazole core. Benzothiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, certain benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Cellular Effects
The cellular effects of this compound are likely to be diverse, given the broad range of biological activities associated with benzothiazoles . For example, benzothiazole derivatives have been found to exhibit anti-inflammatory activity, potentially influencing cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit COX enzymes, suggesting a potential mechanism of action . These compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been found to exhibit potent anti-inflammatory activity, suggesting potential long-term effects on cellular function .
Dosage Effects in Animal Models
Certain benzothiazole derivatives have shown significant anti-inflammatory activity in animal models .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors, suggesting potential involvement in multiple metabolic pathways .
Transport and Distribution
Benzothiazole derivatives are known to interact with various biomolecules, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
The localization of benzothiazole derivatives may be influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole with suitable binding agents such as potassium carbonate (K₂CO₃) under controlled conditions . The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures (50-60°C) for a few hours .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring positions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in inhibiting specific enzymes or pathways in biological systems.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Uniqueness
4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the benzothiazole rings enhances its potential interactions with biological targets, making it a promising candidate for further research .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-3-22-11-7-5-9-13-15(11)19-17(24-13)20-16-18-14-10(21-2)6-4-8-12(14)23-16/h4-9H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQIVAJJULHUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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